molecular formula C8H10N2O4S B13631417 N,2-dimethyl-6-nitrobenzenesulfonamide

N,2-dimethyl-6-nitrobenzenesulfonamide

Cat. No.: B13631417
M. Wt: 230.24 g/mol
InChI Key: UFJJCHUOKLCVJN-UHFFFAOYSA-N
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Description

N,2-dimethyl-6-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a nitro group at the 6-position and two methyl groups at the N and 2-positions of the benzenesulfonamide structure.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N,2-dimethyl-6-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-6-4-3-5-7(10(11)12)8(6)15(13,14)9-2/h3-5,9H,1-2H3

InChI Key

UFJJCHUOKLCVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-6-nitrobenzenesulfonamide typically involves the nitration of N,2-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: N,2-dimethyl-6-aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N,2-dimethyl-6-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-dimethyl-6-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-nitrobenzenesulfonamide
  • 2-methyl-4-nitrobenzenesulfonamide
  • N,2-dimethyl-4-nitrobenzenesulfonamide

Uniqueness

N,2-dimethyl-6-nitrobenzenesulfonamide is unique due to the specific positioning of its nitro and methyl groups, which can influence its reactivity and biological activity. The presence of the nitro group at the 6-position, in particular, can affect the compound’s electronic properties and its interactions with biological targets .

Biological Activity

N,2-Dimethyl-6-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has a molecular formula of C9H12N2O4SC_9H_{12}N_2O_4S and a molecular weight of approximately 244.27 g/mol. The structure features a sulfonamide group attached to a nitro-substituted benzene ring, which is crucial for its biological activity. The presence of the nitro group allows for the formation of reactive intermediates that can interact with cellular components, influencing various biological processes.

The primary mechanism through which this compound exerts its effects is by acting as an inhibitor of phosphodiesterase 7 (PDE7). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling pathways. By inhibiting PDE7, the compound increases intracellular levels of cAMP, which can modulate immune cell function and influence inflammatory responses .

Biological Effects

Research indicates that this compound may have several biological effects:

  • Anti-inflammatory Activity : The elevation of cAMP levels can lead to reduced inflammation in various models, suggesting potential applications in treating inflammatory diseases.
  • Bone Health : Studies have shown that the compound enhances mineralization activity in osteoblasts, indicating its potential use in bone health and regeneration.
  • Cancer Research : Similar compounds have demonstrated anti-cancer properties by inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Below are some notable findings:

StudyFocusFindings
Study 1PDE7 InhibitionDemonstrated that N,N,2-trimethyl-5-nitrobenzenesulfonamide selectively inhibits PDE7, leading to increased cAMP levels in immune cells.
Study 2Osteoblast ActivityShowed that the compound enhances mineralization in osteoblasts, suggesting a role in bone regeneration.
Study 3Cancer ModelsInvestigated similar sulfonamides that inhibited HIF-1 transcriptional activity in glioblastoma models, indicating potential anti-cancer applications .

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